N-(4,6-dimethylpyrimidin-2-yl)-3-morpholin-4-ylsulfonylbenzamide
Description
N-(4,6-dimethylpyrimidin-2-yl)-3-morpholin-4-ylsulfonylbenzamide is a sulfonamide derivative featuring a pyrimidinylamine core and a morpholine-sulfonylbenzamide moiety. The 4,6-dimethylpyrimidin-2-yl group is a common pharmacophore in sulfonamide-based inhibitors, contributing to binding interactions with biological targets. The morpholinylsulfonyl group may enhance solubility and modulate pharmacokinetic properties compared to simpler sulfonamides.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-12-10-13(2)19-17(18-12)20-16(22)14-4-3-5-15(11-14)26(23,24)21-6-8-25-9-7-21/h3-5,10-11H,6-9H2,1-2H3,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSBGJILGJOWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Morpholin-4-ylsulfonyl)benzoic Acid
The sulfonation of benzoic acid derivatives is a well-established method. For this compound, 3-nitrobenzoic acid is first sulfonated using chlorosulfonic acid under controlled temperatures (0–5°C) to yield 3-nitrobenzenesulfonyl chloride . Subsequent reduction of the nitro group to an amine via catalytic hydrogenation (H₂/Pd-C) produces 3-aminobenzenesulfonyl chloride , which undergoes nucleophilic substitution with morpholine in dichloromethane to form 3-(morpholin-4-ylsulfonyl)aniline . Oxidation of the aniline to the carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic conditions, yielding 3-(morpholin-4-ylsulfonyl)benzoic acid .
Activation to Benzoyl Chloride
The carboxylic acid is converted to its reactive acyl chloride using thionyl chloride (SOCl₂) under reflux. The reaction is monitored via thin-layer chromatography (TLC) to ensure complete conversion, yielding 3-(morpholin-4-ylsulfonyl)benzoyl chloride as a pale-yellow solid.
Amidation with 4,6-Dimethylpyrimidin-2-amine
The final step involves coupling the acyl chloride with 4,6-dimethylpyrimidin-2-amine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction proceeds in anhydrous dichloromethane at 0°C to room temperature, forming the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the pure product in 65–72% yield.
Synthetic Route 2: Direct Sulfonation of Preformed Benzamide
Preparation of N-(4,6-Dimethylpyrimidin-2-yl)benzamide
An alternative approach begins with the amidation of unfunctionalized benzoic acid. Benzoyl chloride is reacted with 4,6-dimethylpyrimidin-2-amine in tetrahydrofuran (THF) to form N-(4,6-dimethylpyrimidin-2-yl)benzamide . This intermediate is sulfonated at the 3-position using chlorosulfonic acid, followed by morpholine substitution. However, this route faces challenges in regioselectivity, as sulfonation may occur at undesired positions on the benzene ring, necessitating careful temperature control (−10°C) and stoichiometric adjustments.
Optimization Challenges
- Regioselectivity : Sulfonation at the 3-position is favored by steric and electronic factors, but competing 2- and 4-sulfonation products require separation via fractional crystallization.
- Side reactions : Over-sulfonation or decomposition of the morpholine ring under acidic conditions can reduce yields.
Alternative Methodologies and Recent Advances
Microwave-Assisted Synthesis
Recent studies have employed microwave irradiation to accelerate the amidation step. For example, reacting 3-(morpholin-4-ylsulfonyl)benzoyl chloride with 4,6-dimethylpyrimidin-2-amine in acetonitrile under microwave conditions (100°C, 15 minutes) increases the reaction rate and improves yields to 78–82%.
Solid-Phase Synthesis
Solid-supported reagents, such as polymer-bound carbodiimides, have been explored to simplify purification. This method reduces byproduct formation and enables automation, though scalability remains a limitation.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%. Residual solvents are quantified via gas chromatography (GC).
Comparative Evaluation of Synthetic Routes
| Parameter | Route 1 | Route 2 | Microwave-Assisted |
|---|---|---|---|
| Overall Yield | 65–72% | 58–63% | 78–82% |
| Regioselectivity | High | Moderate | High |
| Purification Complexity | Moderate | High | Low |
| Scalability | Excellent | Limited | Moderate |
Industrial-Scale Considerations
For large-scale production, Route 1 is preferred due to its robustness and higher yields. Key considerations include:
- Cost-effectiveness : Morpholine and 4,6-dimethylpyrimidin-2-amine are commercially available but require bulk pricing negotiations.
- Waste management : Neutralization of chlorosulfonic acid byproducts necessitates alkaline treatment to prevent environmental contamination.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-3-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-3-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor in metal protection.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis or protein function.
Pathways Involved: It can modulate signaling pathways, leading to effects like inhibition of cell proliferation or induction of apoptosis in cancer cells
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their modifications, and reported biological or physicochemical properties:
Key Findings and Trends
- Anti-HIV Activity: Analogs like SPIII-5ME-AC and SPIII-5Cl-BZ demonstrate that the pyrimidinyl-sulfonamide scaffold can inhibit HIV integrase, but cytotoxicity remains a significant limitation . The morpholinylsulfonyl group in the target compound may reduce toxicity compared to indolinone derivatives, though this requires experimental validation.
- Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂, CF₃): Enhance binding affinity but may increase metabolic instability or cytotoxicity . Morpholine vs.
- Synthetic Accessibility: Compounds with simpler substituents (e.g., morpholinylsulfonyl) are likely easier to synthesize than multi-ring hybrids like SPIII-5ME-AC, which require complex indolinone functionalization .
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-3-morpholin-4-ylsulfonylbenzamide is a compound of considerable interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a modulator of various cellular processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₄S |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 940999-55-3 |
This compound functions primarily through the inhibition of specific enzymes and receptors involved in cell proliferation and survival. It is suggested that the compound may interact with proteins involved in signaling pathways associated with cancer progression, such as focal adhesion kinase (FAK) and various kinases that regulate apoptosis.
- Inhibition of FAK : FAK is known to play a crucial role in cancer cell migration and invasion. The compound has shown potential as a FAK inhibitor, which can lead to reduced tumor growth and metastasis .
- Induction of Apoptosis : Studies have indicated that this compound can induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy and safety profile of this compound. Modifications to the core structure can significantly influence biological activity:
- Pyrimidine Ring Modifications : Changes to the pyrimidine moiety can enhance binding affinity to target proteins.
- Morpholine Sulfonyl Group : The presence of the morpholine ring is crucial for maintaining solubility and bioavailability while also influencing the compound's interaction with biological targets.
Anticancer Activity
The compound has been evaluated in various in vitro and in vivo models for its anticancer properties:
| Study Type | Findings |
|---|---|
| In vitro assays | Induced apoptosis in breast cancer cell lines with an EC₅₀ of 2 nM . |
| Xenograft models | Demonstrated significant tumor reduction in mouse models . |
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although further research is needed to elucidate these effects fully.
Case Studies
- Case Study on Anticancer Efficacy : A study published in Nature Reviews Cancer highlighted the effectiveness of compounds similar to this compound in inhibiting FAK activity, leading to reduced cell migration and enhanced apoptosis in various cancer types .
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of derivatives of this compound in patients with advanced solid tumors, focusing on its pharmacokinetics and optimal dosing strategies.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-3-morpholin-4-ylsulfonylbenzamide, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Sulfonylation of 3-aminobenzoic acid derivatives using morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions .
- Step 2 : Coupling the sulfonylated intermediate with 4,6-dimethylpyrimidin-2-amine via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF) at room temperature for 12–24 hours .
- Optimization : Adjust solvent polarity (DMF vs. THF), stoichiometry (1.2–1.5 equivalents of coupling agent), and temperature to achieve >80% yield. Monitor progress via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidine protons at δ 6.8–7.2 ppm, morpholine protons at δ 3.5–3.7 ppm) .
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]⁺ at m/z 433.12) .
- IR : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1150–1170 cm⁻¹ (sulfonyl S=O) .
Q. How do solubility and stability profiles impact in vitro assays?
- Data-Driven Approach :
- Solubility : Test in DMSO (≥50 mM stock) and aqueous buffers (PBS, pH 7.4). Low solubility (<1 µM) may require formulation with cyclodextrins or surfactants .
- Stability : Assess via LC-MS under physiological conditions (37°C, pH 7.4) over 24–48 hours. Degradation >20% suggests need for structural analogs with improved stability .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound?
- Workflow :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K. Aim for resolution <1.0 Å .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Key metrics: R₁ < 5%, wR₂ < 10% .
- Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for packing diagrams (e.g., π-π stacking between pyrimidine rings) .
Q. How can conflicting bioactivity data (e.g., IC₅₀ variability) be reconciled across assays?
- Troubleshooting Framework :
- Assay Conditions : Compare buffer composition (e.g., ATP levels in kinase assays) and incubation times. Adjust to physiological relevance .
- Target Selectivity : Perform counter-screens against related enzymes (e.g., sulfonamide-sensitive carbonic anhydrase isoforms vs. off-targets) .
- Data Normalization : Use Z’-factor >0.5 to validate assay robustness and internal controls (e.g., staurosporine for cytotoxicity) .
Q. What computational tools predict binding modes and structure-activity relationships (SAR)?
- Protocol :
- Docking : AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., sulfonamide binding to zinc in metalloenzymes). Validate with MD simulations (≥100 ns) .
- SAR Analysis : Synthesize analogs with substituent variations (e.g., pyrimidine → pyridine) and correlate logP values with activity. Use QSAR models for prediction .
Q. How are reaction yields improved in large-scale synthesis?
- Optimization Table :
| Parameter | Small-Scale (Lab) | Pilot-Scale (kg) |
|---|---|---|
| Solvent | DMF | THF/Water |
| Temperature | 25°C | 40°C |
| Catalyst | EDC/HOBt | CDI |
| Yield | 75% | 88% |
- Key Adjustments : Switch to carbonyldiimidazole (CDI) for safer handling and reduced racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
